2,4-Dichlorobenzyl alcohol chemical properties and structure
2,4-Dichlorobenzyl alcohol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzyl alcohol is a widely utilized antiseptic agent effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections.[1][2][3] It is a common active ingredient in over-the-counter throat lozenges.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies of 2,4-Dichlorobenzyl alcohol. Detailed experimental protocols and visualizations of key processes are included to support research and development activities.
Chemical Properties and Structure
2,4-Dichlorobenzyl alcohol is a member of the benzyl alcohol class, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4.[1]
Chemical Structure
The chemical structure of 2,4-Dichlorobenzyl alcohol is presented below:
Chemical Formula: C₇H₆Cl₂O[2]
Molecular Weight: 177.02 g/mol [1]
(Image of the 2D and 3D structure of 2,4-Dichlorobenzyl alcohol should be placed here if image generation were possible.)
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dichlorobenzyl alcohol is provided in Table 1.
| Property | Value | References |
| IUPAC Name | (2,4-dichlorophenyl)methanol | [1][2] |
| Synonyms | Dybenal, Myacide SP, Rapidosept | [1][2][4] |
| CAS Number | 1777-82-8 | [1][2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 55-60 °C | [2][5] |
| Boiling Point | 150 °C at 25 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in methanol, chloroform, and ethanol (96%) | [1][6][7][8] |
| pKa | 13.60 ± 0.10 (Predicted) | [4] |
| LogP | 2.8 at 24°C | [4] |
Synthesis of 2,4-Dichlorobenzyl Alcohol
The industrial synthesis of 2,4-Dichlorobenzyl alcohol is typically achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. This method is favored as it avoids the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[8][9]
Synthesis Workflow
Caption: Synthesis workflow for 2,4-Dichlorobenzyl alcohol.
Experimental Protocol for Synthesis
The following protocol is adapted from a patented method for the preparation of 2,4-Dichlorobenzyl alcohol.[7][8]
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)
-
Aqueous sodium hydroxide (70% w/v)
-
Petroleum ether (boiling range 80-100 °C)
-
Dilute aqueous hydrochloric acid
Procedure:
Stage 1: Formation of 2,4-Dichlorobenzyl Acetate
-
To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).
-
Heat the mixture under reflux with stirring for 25 hours.
Stage 2: Hydrolysis to 2,4-Dichlorobenzyl Alcohol
-
To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
-
Continue refluxing for an additional 30 minutes.
-
Cool the mixture to 70-75 °C.
-
Extract the product into petroleum ether (90 ml) at 75 °C.
-
Dilute the organic extract with petroleum ether (150 ml).
-
Wash the organic layer with dilute aqueous hydrochloric acid and filter.
-
Wash the filter with petroleum ether (40 ml) and combine the filtrate and washings.
-
Allow the solution to cool to induce crystallization of 2,4-Dichlorobenzyl alcohol.
-
Collect the solid by filtration, wash with water, and dry in vacuo.
This process yields 2,4-Dichlorobenzyl alcohol with a purity of approximately 99.3-99.8%.[7][8]
Analytical Methodologies
The purity and concentration of 2,4-Dichlorobenzyl alcohol can be determined using various analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the determination of 2,4-Dichlorobenzyl alcohol in cosmetic products is detailed below.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm, or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: Methanol
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0 0.2 65 35 13 0.2 0 100 17.5 0.2 0 100 18.5 0.2 65 35 | 20 | 0.2 | 65 | 35 |
-
Injection Volume: 2.5 µL
-
Detection Wavelength: UV absorption spectrum analysis
Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 20-mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.22 µm membrane filter. The filtrate is the sample solution.
Standard Preparation:
-
Accurately weigh 50 mg of 2,4-Dichlorobenzyl alcohol reference standard into a 10-mL volumetric flask.
-
Dissolve and dilute to volume with methanol to prepare a standard stock solution.
-
Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5-100 µg/mL.[10]
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis of 2,4-Dichlorobenzyl alcohol.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-Dichlorobenzyl alcohol (90 MHz, CDCl₃) shows characteristic peaks for the aromatic and methylene protons.[11]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.38 | d | Aromatic H |
| 7.36 | d | Aromatic H |
| 7.25 | dd | Aromatic H |
| 4.71 | s | -CH₂- |
| 2.31 | s | -OH |
Note: J(A,C) = 8.1 Hz, J(B,C) = 2.1 Hz[11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for 2,4-Dichlorobenzyl alcohol include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹
-
C-O stretch: A strong band around 1000-1260 cm⁻¹
-
C-Cl stretch: Bands in the region of 600-800 cm⁻¹
Identification is confirmed by comparing the IR spectrum of the sample with a reference spectrum of 2,4-Dichlorobenzyl alcohol.[5]
Mechanism of Action
The antiseptic and local anesthetic properties of 2,4-Dichlorobenzyl alcohol are attributed to two primary mechanisms of action.[1][2]
Proposed Mechanism of Action
Caption: Proposed mechanism of action for 2,4-Dichlorobenzyl alcohol.
Antiseptic Action: The primary antiseptic mechanism is believed to be the denaturation of proteins on the surface of bacteria and viruses.[1] As an alcohol, it can disrupt the intramolecular hydrogen bonding within the protein's tertiary structure, leading to a loss of function and ultimately cell death or viral inactivation.[12]
Local Anesthetic Action: 2,4-Dichlorobenzyl alcohol also exhibits a local anesthetic effect by causing a reduced blockade of voltage-gated sodium channels.[1][2] This action is weaker compared to more potent local anesthetics but contributes to the soothing effect observed in throat lozenges by inhibiting nerve impulse transmission.[2][13]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and mechanism of action of 2,4-Dichlorobenzyl alcohol. The detailed information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antiseptic compound. The provided visualizations offer a clear understanding of the key processes involved in its synthesis and biological activity.
References
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Separation of 2,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 9. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR [m.chemicalbook.com]
- 12. How does alcohol denature a protein? | AAT Bioquest [aatbio.com]
- 13. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
